N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
“N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide” is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a hydrazone linkage. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide” typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with hydrazine to form the hydrazone intermediate.
Sulfonamide Formation: The hydrazone intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can target the hydrazone linkage.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it may be investigated for its potential as an antimicrobial or anticancer agent.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like “N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide” often involves interaction with specific molecular targets such as enzymes or receptors. The hydrazone linkage can interact with biological molecules, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide: is similar to other hydrazone and sulfonamide compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H25BrN4O4S |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H25BrN4O4S/c1-28(2)21-14-13-18(15-20(21)25)16-26-27-24(30)17-29(22-11-7-8-12-23(22)33-3)34(31,32)19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,27,30)/b26-16+ |
InChI Key |
QUQVREYWDPVTJM-WGOQTCKBSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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